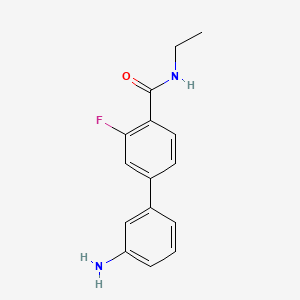![molecular formula C13H9BrN2O2S B581748 2-Brom-1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin CAS No. 1227271-03-5](/img/structure/B581748.png)
2-Brom-1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a bromine atom, a phenylsulfonyl group, and a pyrrolo[2,3-b]pyridine core
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
In terms of mode of action, the Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst forming a bond with an electrophilic organic group, while transmetalation involves the transfer of a nucleophilic organic group from boron to palladium .
As for the action environment, the success of the Suzuki-Miyaura coupling reaction is due to its mild and functional group tolerant reaction conditions, the stability of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent, to ensure high yield and purity of the product.
Types of Reactions:
Substitution Reactions: The bromine atom in 2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation and Reduction Reactions: The phenylsulfonyl group can undergo oxidation or reduction under appropriate conditions, leading to the formation of sulfone or sulfoxide derivatives.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or acetonitrile.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Coupling: Palladium catalyst, boronic acid or ester, and a suitable base such as potassium carbonate.
Major Products:
- Substituted derivatives with various functional groups.
- Sulfone or sulfoxide derivatives.
- Coupled products with aryl or vinyl groups.
Vergleich Mit ähnlichen Verbindungen
2-Bromopyridine: A simpler analog that lacks the phenylsulfonyl group.
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: The non-brominated analog.
3-Bromo-1-(phenylsulfonyl)-7-azaindole: A structurally related compound with a different substitution pattern.
Uniqueness: 2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of the bromine atom and the phenylsulfonyl group on the pyrrolo[2,3-b]pyridine core. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-2-bromopyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-12-9-10-5-4-8-15-13(10)16(12)19(17,18)11-6-2-1-3-7-11/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFVJNXDFFCCBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
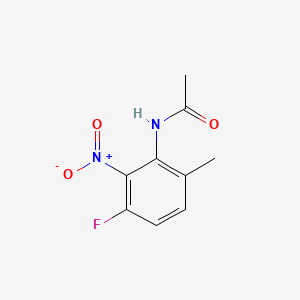
![3-[(1E)-2-[4-[[(2-Carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide](/img/structure/B581666.png)
![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B581668.png)
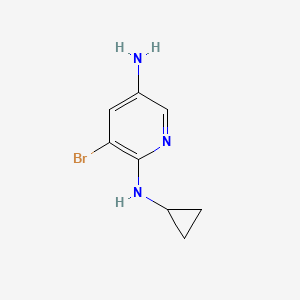
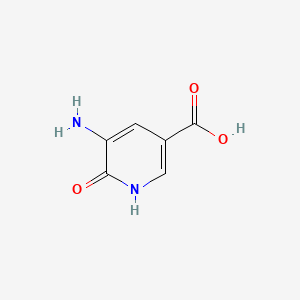
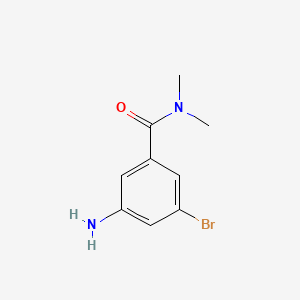
![2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl](/img/structure/B581677.png)


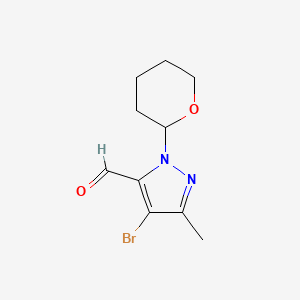
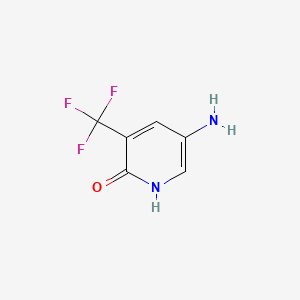
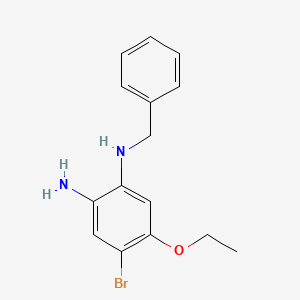
![4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B581687.png)
